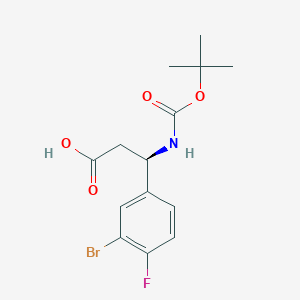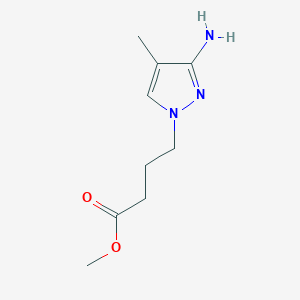amine](/img/structure/B13488948.png)
[2-(2-Fluorophenyl)ethyl](2-methylbutyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)ethylamine is an organic compound with the molecular formula C13H20FN It is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a methylbutylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)ethylamine typically involves the reaction of 2-fluorophenylethylamine with 2-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Fluorophenyl)ethylamine may involve more advanced techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and real-time monitoring can help in maintaining the desired reaction conditions and minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluorophenyl)ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may require the use of nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)ethylamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)ethylamine involves its interaction with specific molecular targets and pathways. The fluorophenyl group may play a role in binding to target proteins or enzymes, while the amine moiety can participate in hydrogen bonding or other interactions. The exact pathways and targets depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Fluorophenyl)ethylamine: This compound has a similar structure but with the fluorine atom in the para position on the phenyl ring.
2-(2-Chlorophenyl)ethylamine: This compound has a chlorine atom instead of fluorine on the phenyl ring.
2-(2-Bromophenyl)ethylamine: This compound has a bromine atom instead of fluorine on the phenyl ring.
Uniqueness
The presence of the fluorine atom in the ortho position on the phenyl ring of 2-(2-Fluorophenyl)ethylamine imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different halogen substitutions or positional isomers.
Eigenschaften
Molekularformel |
C13H20FN |
|---|---|
Molekulargewicht |
209.30 g/mol |
IUPAC-Name |
N-[2-(2-fluorophenyl)ethyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-3-11(2)10-15-9-8-12-6-4-5-7-13(12)14/h4-7,11,15H,3,8-10H2,1-2H3 |
InChI-Schlüssel |
QQMSGJKJFDHVQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CNCCC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)



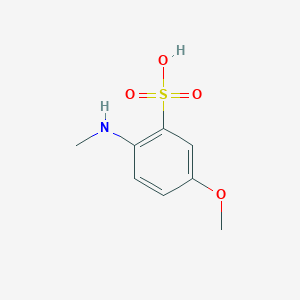
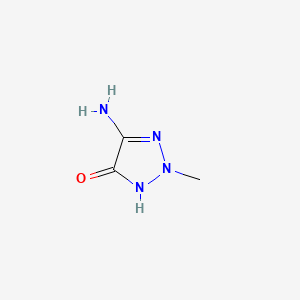
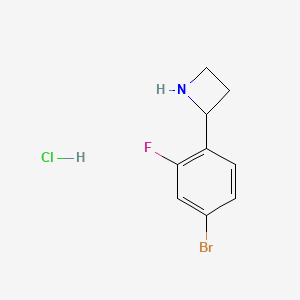
![4-Boc-6-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13488912.png)

